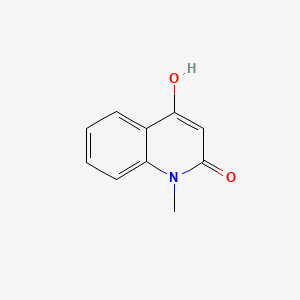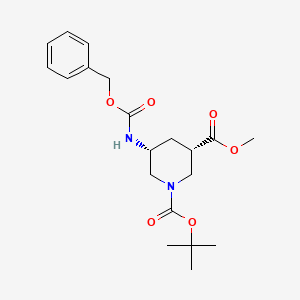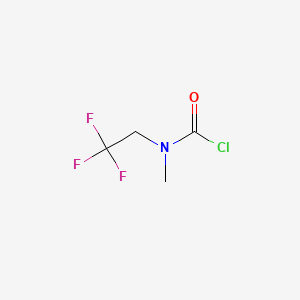
N-甲基-N-(2,2,2-三氟乙基)氨基甲酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride is a chemical compound with the molecular formula C4H6ClF3NO. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart high electronegativity and stability. This compound is used in various chemical reactions and has applications in scientific research and industry.
科学研究应用
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug development due to its ability to modify pharmacokinetic properties of compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methyl-N-(2,2,2-trifluoroethyl)amine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride often involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene .
化学反应分析
Types of Reactions
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2,2,2-trifluoroethyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases such as triethylamine can be used to facilitate reactions.
Major Products
Carbamates: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carbamic Acid: Formed by hydrolysis.
作用机制
The mechanism of action of N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to achieve selective modifications .
相似化合物的比较
Similar Compounds
N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride: Similar in structure but lacks the carbamoyl chloride group.
2,2,2-Trifluoroethyl methacrylate: Contains the trifluoromethyl group but is used primarily in polymer chemistry
Uniqueness
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride is unique due to its combination of the trifluoromethyl group and the carbamoyl chloride functionality. This combination imparts high reactivity and stability, making it a valuable reagent in synthetic chemistry .
属性
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF3NO/c1-9(3(5)10)2-4(6,7)8/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKZVYAZXUDYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505056-54-1 |
Source


|
| Record name | N-methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
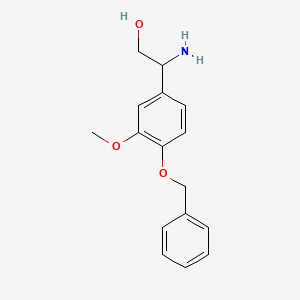
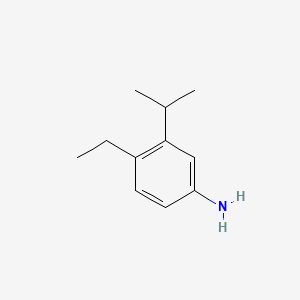

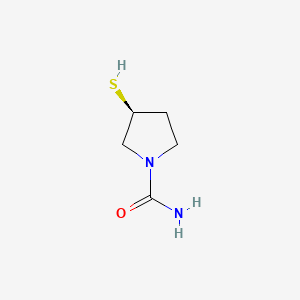
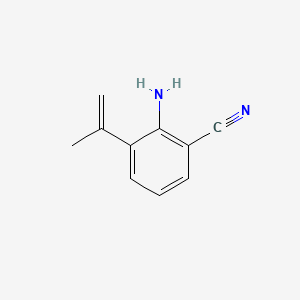
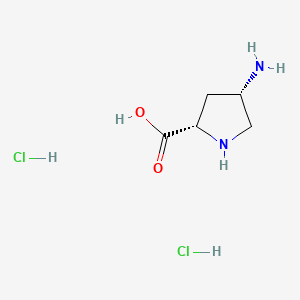
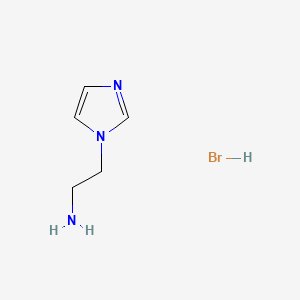

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)
![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)
